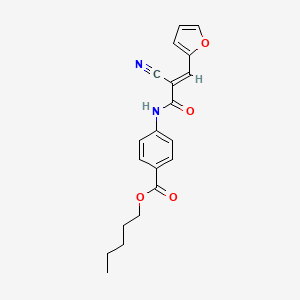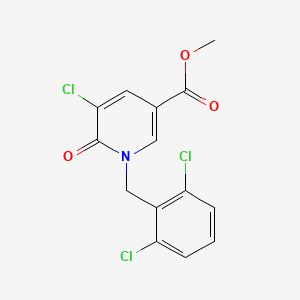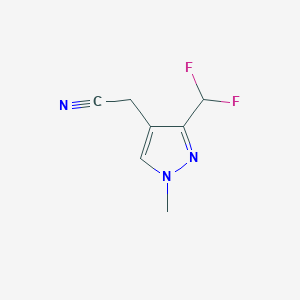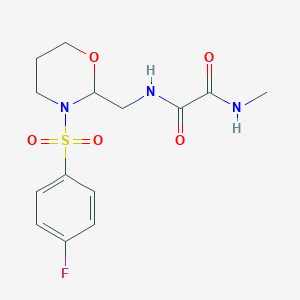
(E)-pentyl 4-(2-cyano-3-(furan-2-yl)acrylamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-pentyl 4-(2-cyano-3-(furan-2-yl)acrylamido)benzoate” is a complex organic compound. It contains a pentyl group, a benzoate group, a cyano group, a furan ring, and an acrylamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving the key functional groups. For instance, the furan ring and the cyano group could be introduced via a Knoevenagel condensation .Applications De Recherche Scientifique
Enantioselective Synthesis and Microbial Reduction
The compound (E)-pentyl 4-(2-cyano-3-(furan-2-yl)acrylamido)benzoate shares structural similarities with E-2-cyano-3(furan-2-yl) acrylamide, which has been synthesized under microwave radiation and subjected to microbial reduction processes. This study highlighted the synthesis and the use of marine and terrestrial fungi for the enantioselective reduction of similar compounds, potentially contributing to green chemistry methodologies. The isolated yield and enantiomeric excess (e.e.) achieved were notably high, indicating the efficacy of this biotransformation process (Jimenez et al., 2019).
Focused Library Development for Cytotoxic Agents
Another research avenue involves the development of focused compound libraries to identify new lead compounds with improved cytotoxicity. The synthesis of amidoacrylamide analogues, which have a structural resemblance to this compound, demonstrated significant potency, suggesting potential applications in cancer treatment (Tarleton et al., 2013).
Liquid Crystallinity Applications
The study of liquid crystallinity in compounds structurally related to this compound, such as 2-fluorenyl 4-alkylbenzoates, indicates potential applications in material science, particularly in the development of liquid crystal displays or other photonic devices (Yamamoto et al., 2005).
Synthesis and Biological Activity
The compound also shares similarities with various synthesized cyanoacrylates containing furan or tetrahydrofuran moieties. These compounds exhibited interesting biological activities, such as herbicidal, plant growth regulatory, fungicidal, and antiviral activities, suggesting possible applications in agriculture and pharmaceutical industries (Liu et al., 2007).
Propriétés
IUPAC Name |
pentyl 4-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-3-4-11-26-20(24)15-7-9-17(10-8-15)22-19(23)16(14-21)13-18-6-5-12-25-18/h5-10,12-13H,2-4,11H2,1H3,(H,22,23)/b16-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGHHHCUXWITGN-DTQAZKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(sec-butyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403936.png)

![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)
![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)






![N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2403959.png)